Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated or aminated derivatives.
Mechanism of Action
Target of Action
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its targets. For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival of this bacterium . .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various pathological conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may affect the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, impacting overall energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects energy production and metabolic activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Scientific Research Applications
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is similar to other imidazole derivatives such as ethyl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate and 1H-imidazole. it is unique in its specific substitution pattern and potential applications. The presence of the ethyl ester group and the methyl group at the 1-position contribute to its distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 3-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13(2)7-12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLFIRHABKXTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.